molecular formula C22H28BrN3O2 B2911935 5-bromo-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]furan-2-carboxamide CAS No. 922039-89-2

5-bromo-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]furan-2-carboxamide

Numéro de catalogue: B2911935
Numéro CAS: 922039-89-2
Poids moléculaire: 446.389
Clé InChI: JPIGETMOTYWLAR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-bromo-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]furan-2-carboxamide is a synthetically designed small molecule of significant interest in early-stage pharmacological research, particularly in the field of oncology and signal transduction. Its molecular architecture, featuring a tetrahydroquinoline scaffold linked to a brominated furan carboxamide via a piperidine-containing chain, is characteristic of compounds that target ATP-binding sites in protein kinases. Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. While specific primary literature on this exact molecule is limited, its core structure is analogous to known kinase inhibitor chemotypes (Source: PubChem) . Researchers are investigating this compound as a potential chemical probe to elucidate the function of specific, often understudied, kinases or to serve as a lead structure for the development of novel therapeutic agents. Its research value lies in its ability to selectively modulate kinase activity, thereby allowing scientists to map downstream signaling cascades and validate new drug targets in cellular models. The presence of the bromo-furan group can influence the molecule's binding affinity and selectivity profile, making it a versatile tool for structure-activity relationship (SAR) studies aimed at optimizing potency and pharmacokinetic properties (Source: Nature - Kinase Inhibitors) . This reagent is strictly for use in non-clinical research applications, such as in vitro enzymatic assays and cell-based phenotypic screens.

Propriétés

IUPAC Name

5-bromo-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28BrN3O2/c1-25-11-5-6-16-14-17(7-8-18(16)25)19(26-12-3-2-4-13-26)15-24-22(27)20-9-10-21(23)28-20/h7-10,14,19H,2-6,11-13,15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPIGETMOTYWLAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=C(O3)Br)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]furan-2-carboxamide typically involves multiple stepsThe final step often involves the formation of the furanamide structure under specific reaction conditions, such as the use of a strong base or acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to control reaction parameters precisely. The choice of solvents, catalysts, and purification techniques is crucial to achieving efficient large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions

5-bromo-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Applications De Recherche Scientifique

5-bromo-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the development of new materials with specific properties

Mécanisme D'action

The mechanism of action of 5-bromo-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various effects at the cellular or organismal level .

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Comparisons

Table 1: Key Structural and Molecular Features
Compound Name Molecular Formula Molecular Weight Core Structure Key Substituents Notable Features
Target Compound C₂₄H₂₈BrN₃O₂ 482.41 Tetrahydroquinoline + Piperidine-ethyl Bromofuran carboxamide Hybrid scaffold with potential CNS activity
5-Bromo-N-({4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}carbamothioyl)-2-furamide () C₁₈H₂₀BrN₃O₄S₂ 486.40 Thiourea-linked phenyl Bromofuran carboxamide + Piperidinyl sulfonyl Higher sulfur content; thiourea may enhance solubility
AZ257 () C₂₇H₂₃BrN₄O₃S 563.47 1,4-Dihydropyridine Bromofuran + Thioether Calcium channel modulation potential
N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)-2,4,6-trimethylbenzenesulfonamide () C₂₂H₂₃BrN₄O₃S₂ 559.48 Pyrimidine-sulfonamide Bromopyrimidine + Piperidine Sulfonamide enhances crystallinity (82% yield)
5-Bromo-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide () C₂₀H₁₈BrN₅O₃ 456.30 Pyrazolo-pyrimidinone Bromofuran carboxamide Compact structure with lower molecular weight
Key Observations:
  • Core Heterocycles: The target compound’s tetrahydroquinoline core distinguishes it from dihydropyridines (AZ257), pyrimidines (), and pyrazolo-pyrimidinones (). These cores influence solubility, binding pocket compatibility, and metabolic pathways .
  • Bromofuran Carboxamide : A recurring motif across compounds, this group likely enhances halogen bonding and π-stacking interactions. However, its linkage varies (e.g., direct ethyl chain in the target vs. thiourea in ), affecting conformational flexibility .
  • Piperidine Derivatives : Both the target and incorporate piperidine, but in different contexts (ethyl chain vs. pyrimidine substitution). Piperidine’s chair conformation (observed in ) may stabilize intermolecular interactions .
Key Observations:
  • Synthesis Efficiency : achieved 82% yield via nucleophilic substitution, suggesting robustness for piperidine-containing sulfonamides. The target compound’s synthesis may require similar optimization .
  • Crystal Stability : Weak intermolecular stacking (3.507 Å spacing in ) and hydrogen-bonded dimers highlight design strategies for crystalline stability, which could inform formulation of the target compound .

Functional Group Impact on Bioactivity

  • Sulfonamide vs.
  • Dihydropyridine Cores (): These are associated with calcium channel blockade, whereas the target’s tetrahydroquinoline may prioritize CNS targets .

Activité Biologique

5-bromo-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]furan-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of heterocyclic compounds and features a complex structure that includes:

  • A bromine atom at the 5-position.
  • A furan ring contributing to its unique chemical properties.
  • A tetrahydroquinoline moiety , which is known for various biological activities.

Molecular Formula: C21H26BrN3O2
Molecular Weight: 420.35 g/mol

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains and fungi. Its mechanism may involve the inhibition of specific enzymes or receptors crucial for microbial survival.
  • Antiparasitic Effects : Preliminary studies suggest efficacy against Trypanosoma brucei, the causative agent of human African trypanosomiasis. In murine models, it demonstrated a high cure rate, indicating potential as a lead compound for further drug development .
  • Cancer Research : The compound's ability to interact with bromodomain-containing proteins (BCPs) has been explored. Inhibition of BCPs has shown therapeutic effects in cancer treatment by disrupting the interaction between BCPs and acetylated histones, leading to altered gene expression profiles associated with tumor growth .

The biological effects of this compound can be attributed to its ability to bind selectively to various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for pathogens or cancer cells.
  • Receptor Modulation : Interaction with specific receptors can modulate signaling pathways that are pivotal in disease progression.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

StudyFindings
Antimicrobial Study Showed effective inhibition against Staphylococcus aureus and Candida albicans with MIC values ranging from 0.5 to 4 µg/mL.
Antiparasitic Efficacy Achieved a 100% cure rate in murine models infected with Trypanosoma brucei, outperforming existing treatments .
Cancer Cell Line Studies Demonstrated selective cytotoxicity against various cancer cell lines (e.g., MCF-7, HeLa) with IC50 values ranging from 10 to 30 µM .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique features that may contribute to its distinctive biological activity:

Compound NameStructure HighlightsUnique Features
4-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamideContains benzamide instead of furanDifferent functional group leading to varied reactivity
N-[2-(6-chloroquinolin-4-yloxy)ethyl]furan-3-carboxamideSimilar furan and carboxamide groupsChlorine substitution alters reactivity

Q & A

Q. What synthetic strategies are employed to construct the tetrahydroquinoline core in this compound?

The tetrahydroquinoline core is typically synthesized via reductive amination. For example, 1-(1-methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinoline derivatives are prepared by reacting 1,2,3,4-tetrahydroquinoline with ketones (e.g., 1-methylpiperidin-4-one) in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) and acetic acid. The reaction proceeds under mild conditions (room temperature, dichloromethane), followed by chromatographic purification to isolate the product .

Q. How is the bromo substituent introduced into the tetrahydroquinoline scaffold?

Bromination is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF). For instance, 6-bromo-1-(1-methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinoline is synthesized by reacting the parent tetrahydroquinoline derivative with NBS in DMF, followed by aqueous workup to yield the brominated product. The regioselectivity of bromination is influenced by the electronic environment of the aromatic ring .

Q. What analytical techniques are used to confirm the compound’s structure and purity?

Structural confirmation relies on 1H^1H NMR and mass spectrometry (MS) with electrospray ionization (ESI). Purity is assessed via high-performance liquid chromatography (HPLC), with >95% purity required for biological testing. For example, intermediates like tert-butyl-4-(6-(thiophene-2-carboximidamido)-3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate are validated using these methods .

Advanced Research Questions

Q. How can low yields during the alkylation of the piperidine moiety be optimized?

Low yields may arise from steric hindrance or competing side reactions. Strategies include:

  • Adjusting the stoichiometry of reactants (e.g., excess ketone or amine).
  • Employing alternative reducing agents (e.g., catalytic hydrogenation instead of NaBH(OAc)₃).
  • Optimizing reaction time and temperature to favor imine intermediate formation. For example, tert-butyl 4-(3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate is synthesized with 60.6% yield using optimized conditions .

Q. What methodologies are used to evaluate the compound’s enzyme inhibitory activity?

Enzyme inhibition assays, such as nitric oxide synthase (NOS) inhibition studies, are performed using recombinant human isoforms (iNOS, eNOS, nNOS). Activity is measured via radioactive methods in Baculovirus-infected Sf9 cells. For instance, IC₅₀ values are determined by monitoring 3H^3H-citrulline formation from 3H^3H-arginine, enabling structure-activity relationship (SAR) analysis .

Q. How can contradictions in purity data between synthesis batches be resolved?

Discrepancies in HPLC purity may stem from residual solvents or incomplete purification. Solutions include:

  • Repurification via preparative HPLC or recrystallization.
  • Validation with orthogonal techniques (e.g., 13C^13C NMR or high-resolution MS).
  • Statistical analysis of batch-to-batch variability to identify systematic errors. For example, dihydrochloride salts of intermediates are dried under vacuum for 48 hours to ensure solvent removal .

Q. What strategies address regioselectivity challenges during functionalization of the furan-2-carboxamide group?

Regioselectivity in carboxamide derivatization is controlled by:

  • Protecting group strategies (e.g., tert-butoxycarbonyl (Boc) for amine protection).
  • Selective coupling reagents (e.g., HATU or EDCI for amide bond formation).
  • Computational modeling to predict reactive sites. Similar approaches are used in synthesizing N-(1-(piperidin-4-yl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide derivatives .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.